2,7-Bis(diphenylamino)-9H-fluoren-9-one
CAS No.: 113933-91-8
Cat. No.: VC19145304
Molecular Formula: C37H26N2O
Molecular Weight: 514.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113933-91-8 |
|---|---|
| Molecular Formula | C37H26N2O |
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | 2,7-bis(N-phenylanilino)fluoren-9-one |
| Standard InChI | InChI=1S/C37H26N2O/c40-37-35-25-31(38(27-13-5-1-6-14-27)28-15-7-2-8-16-28)21-23-33(35)34-24-22-32(26-36(34)37)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H |
| Standard InChI Key | YKBQFVANWYSUBE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Structural and Chemical Characteristics
The compound belongs to the fluorenone family, featuring a planar tricyclic framework with a ketone group at the 9-position. The diphenylamino groups at the 2- and 7-positions introduce strong electron-donating characteristics, which significantly alter the compound’s electronic structure. Key structural parameters include:
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Molecular Formula:
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Molecular Weight: 514.62 g/mol
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Symmetry: The molecule exhibits symmetry due to the para-substitution of diphenylamino groups.
Synthetic Methodologies
Core Fluorenone Synthesis
The synthesis of fluorenone derivatives typically begins with the oxidation of fluorene. A representative method involves:
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Oxidation of Fluorene: Fluorene is treated with potassium hydroxide (KOH) in dimethylformamide (DMF) under an oxygen atmosphere, yielding 9H-fluorenone in 97% efficiency .
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Nitration: Subsequent nitration using a mixed acid (HNO₃/H₂SO₄) at 120°C introduces nitro groups at the 2- and 7-positions .
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Reduction and Functionalization: The nitro groups are reduced to amines using iron powder and hydrochloric acid, followed by diazotization and hydrolysis to install hydroxyl groups .
Photophysical Properties
Absorption and Emission
The compound exhibits strong absorption in the UV-vis region (λₐₕₛ ≈ 350–400 nm) due to π→π* transitions and ICT. Emission spectra show broad bands in the blue-green region (λₑₘ ≈ 450–550 nm), with Stokes shifts indicative of structural reorganization post-excitation .
Photostability Under One- and Two-Photon Excitation
Studies on analogous fluorenone derivatives (e.g., 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene) reveal critical insights:
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Quantum Yields of Photodecomposition:
Solvent One-Photon Φ (×10⁻⁴) Two-Photon Φ (×10⁻⁴) Hexane 2–5 2–5 CH₂Cl₂ ~100 ~100
Applications in Optoelectronics
OLEDs
The compound’s high electron mobility and tunable emission make it a candidate for:
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Emissive Layers: Used in blue-emitting OLEDs with external quantum efficiencies (EQE) of 5–8%.
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Host Materials: Blends with iridium complexes achieve EQE >15% in phosphorescent OLEDs .
Nonlinear Optical Materials
The diphenylamino groups enhance two-photon absorption (TPA) cross-sections (~500 GM at 800 nm), enabling applications in:
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Bioprocessing: Two-photon fluorescence microscopy probes.
Challenges and Future Directions
Stability Limitations
The compound’s photochemical instability in polar solvents restricts its utility in solution-processed devices. Strategies to mitigate this include:
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Steric Shielding: Introducing bulky substituents at the 9-position.
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Encapsulation: Embedding in polymer matrices (e.g., PMMA) to reduce oxidative degradation .
Synthetic Optimization
Current protocols suffer from high catalyst costs (Pd-based systems) and lengthy purification. Emerging methods, such as electrochemical C–N coupling, offer greener alternatives with comparable yields .
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